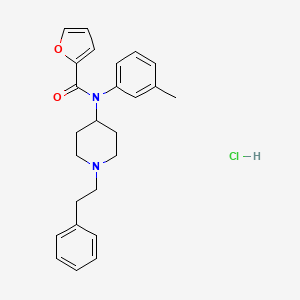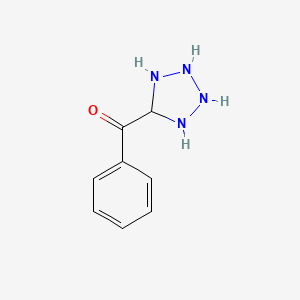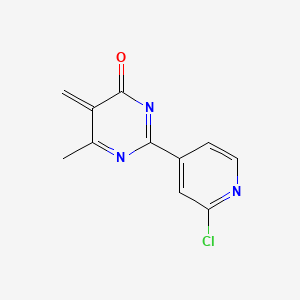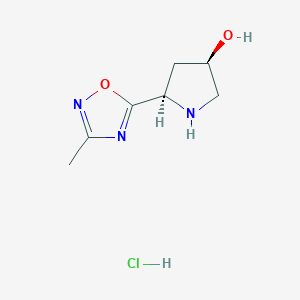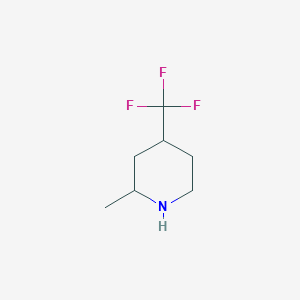![molecular formula C31H28F2N4O6 B12355803 N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-1,3-diazinane-5-carboxamide](/img/structure/B12355803.png)
N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-1,3-diazinane-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-1,3-diazinane-5-carboxamide” is a complex organic compound that features a quinoline moiety, fluorinated phenyl groups, and a diazinane ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-1,3-diazinane-5-carboxamide” would likely involve multiple steps, including:
Formation of the Quinoline Moiety: This could be achieved through a Skraup synthesis or a Friedländer synthesis.
Introduction of Fluorine Atoms: Fluorination reactions, such as electrophilic fluorination, could be used to introduce fluorine atoms into the phenyl rings.
Formation of the Diazinane Ring: This could involve cyclization reactions using appropriate precursors.
Coupling Reactions: The final compound could be assembled through coupling reactions, such as amide bond formation.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other advanced techniques to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups on the quinoline ring.
Reduction: Reduction reactions could target the carbonyl groups in the diazinane ring.
Substitution: The fluorinated phenyl groups could participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: The compound could be a lead compound for developing new pharmaceuticals.
Diagnostics: Potential use in diagnostic assays.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved could include signal transduction pathways, metabolic pathways, or others.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-chlorophenyl]-3-(4-chlorophenyl)-2,4-dioxo-1-propan-2-yl-1,3-diazinane-5-carboxamide
- N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-bromophenyl]-3-(4-bromophenyl)-2,4-dioxo-1-propan-2-yl-1,3-diazinane-5-carboxamide
Uniqueness
The presence of fluorine atoms in “N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-1,3-diazinane-5-carboxamide” could confer unique properties, such as increased metabolic stability, altered electronic properties, and enhanced binding affinity to biological targets.
Eigenschaften
Molekularformel |
C31H28F2N4O6 |
|---|---|
Molekulargewicht |
590.6 g/mol |
IUPAC-Name |
N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-1,3-diazinane-5-carboxamide |
InChI |
InChI=1S/C31H28F2N4O6/c1-17(2)36-16-22(30(39)37(31(36)40)20-8-5-18(32)6-9-20)29(38)35-19-7-10-26(23(33)13-19)43-25-11-12-34-24-15-28(42-4)27(41-3)14-21(24)25/h5-15,17,22H,16H2,1-4H3,(H,35,38) |
InChI-Schlüssel |
XMXYUAWOQJPWBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CC(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-[2-Fluoro-5-[3-(6-methylpyridin-2-yl)pyrazolidin-4-yl]phenyl]pyrazol-1-yl]ethanol](/img/structure/B12355733.png)
![5-[(Methylamino)methyl]-4,5-dihydro-1,2,4-triazol-3-one hydrochloride](/img/structure/B12355735.png)
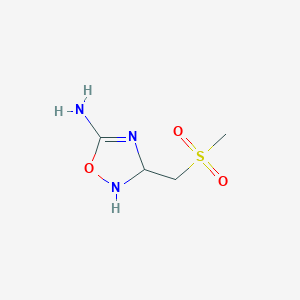

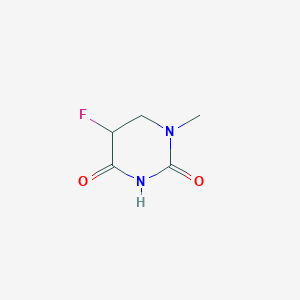
![2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol](/img/structure/B12355771.png)
![2,9a-Dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B12355781.png)
